molecular formula C14H12N2O5S B2876576 2-[(1-Methyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]acetic acid CAS No. 801224-73-7

2-[(1-Methyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]acetic acid

Cat. No.: B2876576
CAS No.: 801224-73-7
M. Wt: 320.32
InChI Key: GTYJVHSLFRFPEL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives, such as MBOA-SA, has been a topic of interest in the scientific community . Indoles are significant heterocyclic systems found in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders .


Molecular Structure Analysis

The molecular structure of MBOA-SA can be represented by the SMILES string OC(=O)CN1C(=O)c2cccc3cccc1c23 . This representation provides a text notation for the compound’s structure, including its atomic connectivity and stereochemistry.


Physical and Chemical Properties Analysis

MBOA-SA is a solid compound . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the search results.

Scientific Research Applications

Metal Ion Interaction in Anti-inflammatory Drugs

Complexes of Zn(II), Cd(II), and Pt(II) metal ions with anti-inflammatory drugs have been synthesized and characterized to understand their interactions and potential implications in therapeutic applications. Notably, drugs like Tolmetin, Ibuprofen, Naproxen, and Indomethacin have shown higher antibacterial and growth inhibitory activity when complexed with these metal ions than as standalone ligands or in platinum(II) diamine compounds. This research suggests a pathway for enhancing the efficacy of anti-inflammatory treatments through metal ion complexation, which may be relevant for the derivatives of 2-[(1-Methyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]acetic acid (Dendrinou-Samara et al., 1998).

Chemical and Biological Probes

Dimethyl sulfoxide (DMSO) has been studied for its conformational effect on peroxidase systems, revealing its potential as a conformational probe in biochemistry. This compound's ability to uncover the active site of enzymes more than their native form suggests possible applications in studying the enzyme interactions and activity of complex molecules like this compound. Such probes can facilitate understanding the structural and functional dynamics of enzymes, crucial for designing more effective drugs (Durán et al., 1981).

Synthesis of COX-2 Inhibitors

The novel synthesis pathway for 6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-ylacetic acid, a selective cyclooxygenase 2 (COX-2) inhibitor, demonstrates the potential for creating effective anti-inflammatory agents. This synthesis, involving an alkylation/1,4-addition/elimination/isomerization cascade, highlights the innovative approaches to developing new COX-2 inhibitors. Given the structural similarities, research into the synthesis of this compound derivatives could follow similar methodologies for potential therapeutic applications (Caron et al., 2003).

Archabacterial Compounds

The discovery of indole-3-acetic acid (IAA) and 2-(indol-3-ylmethyl)indol-3-yl acetic acid in the thermophilic archaebacterium Sulfolobus acidocaldarius opens up intriguing avenues for research into the role of these compounds in non-plant organisms. The high concentration of IAA found in this archaebacterium, compared to plants where it serves as a growth hormone, suggests a different biological role, possibly relevant to the study of this compound in microbial contexts (White, 1987).

Force-field Calculations in Carbohydrates

The application of ab initio computations to methylsulfate and N-methylsulfate anions, as well as the ionic and neutral forms of acetic acid, has advanced the understanding of force-field calculations in carbohydrates. This research, which utilizes atomic charges for the O-sulfo group computed at high levels of theory, could provide insights into the molecular interactions and stability of complex compounds like this compound in various biological and chemical systems (Ferro et al., 1995).

Properties

IUPAC Name

2-[(1-methyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5S/c1-16-10-5-6-11(22(20,21)15-7-12(17)18)8-3-2-4-9(13(8)10)14(16)19/h2-6,15H,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYJVHSLFRFPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C3C(=C(C=C2)S(=O)(=O)NCC(=O)O)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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